molecular formula C17H26N2O5S B2902824 tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate CAS No. 1251694-17-3

tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B2902824
CAS No.: 1251694-17-3
M. Wt: 370.46
InChI Key: YDUDJDXGCGAIOX-UHFFFAOYSA-N
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Description

tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 3-position with an azepane sulfonyl group and at the 1-position with a tert-butyl acetate moiety. The molecular formula is C₁₈H₂₈N₂O₅S, with a molecular weight of 396.49 g/mol. This compound is likely of interest in medicinal chemistry, particularly in protease or kinase inhibition, given the structural resemblance to bioactive dihydropyridinone derivatives .

Properties

IUPAC Name

tert-butyl 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-15(20)13-18-10-8-9-14(16(18)21)25(22,23)19-11-6-4-5-7-12-19/h8-10H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDJDXGCGAIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-(azepan-1-ylsulfonyl)-2-oxopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 1565932-23-1)

This compound (C₁₁H₁₅ClN₂O₃, MW: 260.06 g/mol) shares the tert-butyl acetate and dihydropyridinone backbone but substitutes the 6-position with a chlorine atom instead of the 3-azepane sulfonyl group in the target compound . Key differences include:

  • Physicochemical Properties: The azepane sulfonyl group increases molecular weight by ~136.43 g/mol and likely reduces solubility in nonpolar solvents due to its polar sulfonamide moiety.
Property Target Compound 6-Chloro Analog
Molecular Formula C₁₈H₂₈N₂O₅S C₁₁H₁₅ClN₂O₃
Molecular Weight (g/mol) 396.49 260.06
Substituent Position 3-azepane sulfonyl 6-chloro
Key Functional Groups Sulfonamide, tert-butyl ester Chloro, tert-butyl ester

2-Oxoindoline Derivatives ()

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share a 2-oxo heterocyclic core but differ in ring structure (indoline vs. dihydropyridinone). The indoline derivatives often exhibit extended conjugation due to the fused benzene ring, which may enhance UV absorption and redox activity. In contrast, the dihydropyridinone scaffold in the target compound offers a more flexible platform for sulfonyl group functionalization .

Sulfonamide-Containing Compounds

The azepane sulfonyl group in the target compound is structurally distinct from simpler sulfonamides (e.g., benzenesulfonamides). For example, 3-(2-Oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one (Compound G in ) uses a cyclohexylmethyl group for lipophilic interactions, whereas the azepane sulfonyl group may balance hydrophobicity and polarity .

Research Findings and Implications

  • Synthetic Accessibility : The tert-butyl ester group in both the target compound and its 6-chloro analog simplifies synthesis by acting as a protecting group for carboxylic acids during nucleophilic substitution reactions .
  • Biological Relevance: Dihydropyridinones are known intermediates in drug discovery. The 6-chloro analog’s smaller size may favor membrane permeability, while the target compound’s sulfonamide group could enhance target binding specificity, as seen in sulfonamide-based kinase inhibitors .
  • Crystallographic Analysis : Structural studies of similar compounds (e.g., 2-oxoindoline derivatives) often employ SHELX software for refinement, suggesting that the target compound’s crystal structure could be resolved using SHELXL or SHELXTL .

Biological Activity

tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 403.5 g/mol

This structure features a tert-butyl group attached to a dihydropyridine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research indicates that derivatives of this compound can effectively target cancer cells while minimizing toxicity to normal cells .

The biological activity of this compound involves several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can influence signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies report that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study published in PubMed explored the efficacy of various prodrugs derived from glutamine antagonists like DON. Among these, a derivative similar to this compound showed promising results with improved solubility and tumor targeting capabilities. This study emphasized the importance of structural modifications to enhance therapeutic profiles .

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related compounds. The findings indicated that modifications to the azepane sulfonamide structure could enhance activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Data Tables

Biological Activity Description References
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation ,
AntimicrobialEffective against various bacterial strains

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